molecular formula C23HF47O7 B12735257 3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- CAS No. 59852-65-2

3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)-

Cat. No.: B12735257
CAS No.: 59852-65-2
M. Wt: 1282.2 g/mol
InChI Key: FRXPWPKRXZUZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly fluorinated polyether characterized by a 24-carbon backbone (tetracosane) interspersed with seven oxygen atoms (heptaoxa) at positions 3,6,9,12,15,18,21. Its structure includes 29 fluorine atoms (nonacosafluoro) and six trifluoromethyl (-CF₃) groups at positions 5,8,11,14,17,20. The extensive fluorination and trifluoromethyl substitutions confer exceptional chemical inertness, thermal stability, and hydrophobicity, making it suitable for applications such as surfactants, lubricants, or coatings in extreme environments .

Properties

CAS No.

59852-65-2

Molecular Formula

C23HF47O7

Molecular Weight

1282.2 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane

InChI

InChI=1S/C23HF47O7/c24-1(2(25,26)27)71-18(59,60)4(30,11(39,40)41)73-20(63,64)6(32,13(45,46)47)75-22(67,68)8(34,15(51,52)53)77-23(69,70)9(35,16(54,55)56)76-21(65,66)7(33,14(48,49)50)74-19(61,62)5(31,12(42,43)44)72-17(57,58)3(28,29)10(36,37)38/h1H

InChI Key

FRXPWPKRXZUZRK-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- involves multiple steps, typically starting with the preparation of the heptaoxatetracosane backbone. This backbone is then subjected to a series of reactions to introduce the fluorinated groups. Industrial production methods often involve the use of specialized fluorinating agents and controlled reaction conditions to ensure the desired degree of fluorination and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is largely determined by its fluorinated groups and ether linkages. The fluorinated groups can interact with various molecular targets, including enzymes and receptors, altering their activity. The ether linkages provide flexibility and stability, allowing the compound to interact with a wide range of biological and chemical systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of perfluorinated polyethers (PFPEs) and fluorocarbons. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Properties of Comparable Fluorinated Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Content Functional Groups Boiling/Melting Point Applications
Target Compound: 3,6,9,12,15,18,21-Heptaoxatetracosane, nonacosafluoro-hexakis(trifluoromethyl)- ~C₃₀H₇F₄₇O₇* ~1,200 (estimated) 47 F atoms Ether, -CF₃ Not reported Surfactants, high-temperature lubes
3,6,9,12-Tetraoxapentadecane, eicosafluoro-tris(trifluoromethyl)- C₁₄HF₂₉O₄ 784.11 29 F atoms Ether, -CF₃ 465–468 K (boiling) Specialty polymers
Perfluorotetracosane (C₂₄F₅₀) C₂₄F₅₀ 1,238.18 50 F atoms None (fully fluorinated alkane) 188–190°C (melting) Waterproof coatings, electrical insulators
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-Tetracosane C₂₄H₃₃F₁₇ 764.5 17 F atoms Partially fluorinated alkane Not reported Intermediate in fluoropolymer synthesis

Key Differences:

Fluorination and Trifluoromethyl Groups: The target compound combines ether linkages with dense fluorination and six -CF₃ groups, enhancing solubility in both polar and nonpolar solvents compared to fully fluorinated alkanes like C₂₄F₅₀ .

Molecular Weight and Applications :

  • The compound’s higher molecular weight (~1,200 g/mol) and ether backbone make it more flexible than rigid perfluorocarbons, ideal for lubricants in aerospace or semiconductor industries .
  • Partially fluorinated compounds like C₂₄H₃₃F₁₇ are less inert but cheaper to synthesize, often used as intermediates .

Environmental and Regulatory Considerations: Perfluorinated alternatives like the target compound face scrutiny due to persistence, as highlighted in PFAS substitution guidelines . Non-fluorinated siloxanes (e.g., D6, MDM) are increasingly preferred for low-toxicity applications .

Research Findings and Industrial Relevance

Synthetic Challenges :

  • The compound’s synthesis involves multi-step fluorination and etherification, as seen in analogous routes for azido-polyethers . Yield optimization remains critical due to side reactions during trifluoromethyl group introduction .

Performance in Extreme Conditions :

  • Fluorinated polyethers exhibit superior performance in oxidative and high-temperature environments (>200°C) compared to hydrocarbon-based lubes .

Analytical Characterization :

  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for confirming fluorine distribution and structural integrity, as demonstrated in related fluorinated fatty acid derivatives .

Emerging Alternatives :

  • Siloxanes and branched hydrocarbons are being explored to replace PFPEs in response to regulatory pressures .

Biological Activity

The compound 3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- is a complex fluorinated ether with significant implications in biological systems. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and data.

Structural Characteristics

  • Chemical Formula : C32H66O8
  • Molecular Weight : 578.86 g/mol
  • Functional Groups : Contains multiple ether linkages and trifluoromethyl groups contributing to its unique properties.

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Overview of Biological Effects

Research indicates that compounds similar to 3,6,9,12,... exhibit a range of biological activities including potential toxicity and effects on cellular mechanisms. Below is a summary of notable findings:

  • Toxicity Profiles : The compound has been associated with various toxicological effects including teratogenicity and carcinogenicity. A study reported probabilities for these activities as follows:
    Activity TypeProbability (Pa)
    Teratogen0.534
    Carcinogenic0.571
    Embryotoxic0.495

These values indicate a significant risk associated with exposure to the compound .

Case Studies

  • Fluorinated Compounds and Human Health :
    • A study highlighted the potential health risks linked to long-chain fluorinated compounds similar to this ether. It was noted that exposure could lead to developmental and reproductive toxicity .
  • Environmental Impact :
    • Research on per- and polyfluoroalkyl substances (PFAS) has shown that such compounds persist in the environment and bioaccumulate in living organisms. This raises concerns regarding their long-term biological effects .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics which influence its interaction with biological membranes and proteins:

  • Cell Membrane Interaction : The presence of multiple fluorinated groups enhances membrane permeability but may disrupt normal cellular functions.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

In Silico Predictions

Recent computational studies have been employed to predict the biological activity spectra of this compound. The following table summarizes predicted activities based on structural analysis:

Predicted ActivityProbability (Pa)
Cytotoxicity0.495
Mutagenicity0.130
Sedative Effects0.390

These predictions suggest that the compound may exert significant biological effects at certain concentrations .

Experimental Studies

Laboratory experiments have been conducted to assess the cytotoxic effects of similar compounds on various cell lines:

  • Cell Line Testing : Studies demonstrated that exposure to fluorinated ethers resulted in varying degrees of cytotoxicity across different human tumor cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.